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Compound of Interest |

Compound Name: Patuletin-7-diglucoside
CAS No.: 70288-92-5
Cat. No.: B1366599
- 7

Content Type: Technical Whitepaper Target Audience: Senior Researchers, Natural Product
Chemists, Drug Discovery Scientists[1]

Executive Summary & Chemical Identity

The precise structural assignment of flavonoid glycosides is critical for establishing structure-
activity relationships (SAR) in drug development. Patuletin-7-O-diglucoside is a flavonoid O-
glycoside derived from the aglycone Patuletin (3,5,7,3',4'-pentahydroxy-6-methoxyflavone).[1]

The elucidation challenge lies in three distinct domains:

o Aglycone Identification: Differentiating Patuletin (6-methoxyquercetin) from its isomers (e.g.,
Spinacetin, 6-hydroxykaempferol 7-methyl ether).

o Glycosyl Linkage: Confirming the position of glycosylation (C-7 vs. C-3).
« Inter-glycosidic Bond: Determining the linkage between the two glucose units (e.g.,

Gentiobioside vs.

Sophoroside).

Target Structure:
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e Formula:

e Molecular Weight: 656.55 Da[1][2]

e Aglycone: Patuletin (C16H1208)

e Glycone: Diglucoside (Gentiobioside:

-D-Glc-

-D-Glo)[1]

Elucidation Workflow

The following diagram illustrates the logical dependency of the experimental protocol.
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Figure 1: Step-wise structural elucidation pipeline from isolation to stereochemical assignment.

UV-Vis Spectroscopy: Substitution Pattern Analysis
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UV spectroscopy with shift reagents provides the first evidence of the aglycone structure and
the site of glycosylation.

Protocol:

» Record spectrum in MeOH (Stock).

o Add reagents sequentially: NaOMe,

[HCI, NaOAc, NaOAc/

Expected Data & Interpretation:
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Mechanistic
Reagent Band I (hnm) Band Il (hm) .
Interpretation

Typical Flavonol
skeleton.[1][2]

MeOH ~370 ~255

4'-OH is free

(Bathochromic shift).
+ NaOMe +45-60 nm - [1][2] Stable spectrum

indicates no 3,4'-OH

oxidation.[1]

Chelation with 3-OH
+30-50 nm - and 5-OH (Acid
stable).[1][2]

Critical: Lack of shift in
Band Il indicates C-7

+ NaOAc No Shift No Shift _
OH is blocked
(Glycosylated).[1][2]
Catechol moiety (3',4'-
+ NaOAc/ +10-15 nm - diOH) in B-ring is

present.[1][2]

Conclusion: The aglycone is a flavonol with free 3, 5, 3', 4" hydroxyls and a substituted 7-OH.[3]
Mass Spectrometry (HR-ESI-MS/MS)

High-Resolution Mass Spectrometry determines the molecular formula and sugar sequence.[1]
Experimental Parameters:

e Mode: Negative lon Mode (ESI-).

o Collision Energy: 20-40 eV for fragmentation.[1]

Fragmentation Pathway:

e Precursor lon:
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655.15

(Calc. for

).
e Fragment:

493

o Insight: Loss of one hexose unit (Glucose). Confirms terminal sugar is a hexose.
e Fragment:

331

o Insight: Loss of second hexose (162 Da). The aglycone mass (332 Da) corresponds to
Patuletin (Pentahydroxy-methoxyflavone).

* RDA Cleavage: Retro-Diels-Alder fragmentation of the
331 ion yields ions characteristic of the A-ring (methoxy + OH) and B-ring (di-OH).[1]

Differentiation Note: If the loss was 324 Da (162+162) in a single step with low abundance of
the intermediate (493), it would suggest a specific disaccharide cleavage, but sequential loss is
typical for

linkages in ESI-MS.

NMR Spectroscopy: The Definitive Proof

NMR is the primary tool for determining the exact position of the methoxy group (C-6 vs C-8)
and the inter-glycosidic linkage.

Aglycone Assignment ( &)

Patuletin is 6-methoxyquercetin. The key distinction from 8-methoxy isomers is the proton
signal on the A-ring.

e A-Ring Proton (H-8): Appears as a sharp singlet at
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6.5-6.9 ppm.

o Logic: If the methoxy were at C-8, we would see an H-6 singlet.[1] However, C-6
oxygenation typically shields C-8 less than C-8 oxygenation shields C-6.[1] HMBC is
required to confirm.

¢ Methoxy Group: Singlet at
3.7-3.9 ppm (
~60 ppm).
e B-Ring Protons: ABX system.[1]
o H-2'(
~7.7,d,
Hz).
o H-6'(
~7.5, dd,
Hz).
o H-5'(
~6.9, d,
Hz).

Sugar Moiety & Linkage

We must identify two glucose units and their connection.
e Anomeric Protons:
o Inner Glc (H-1"):

~5.1-5.3 ppm (d,
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Hz).[1] Large
indicates
-configuration.[1]

o OQOuter Glc (H-1"):
~4.6-4.9 ppm (d,
Hz).[1]
-configuration.

« Inter-glycosidic Linkage (Gentiobioside

):

o The C-6" methylene protons of the inner glucose will be shifted downfield (
~68-69 ppm) compared to a non-glycosylated C-6 (
~61 ppm).

o Sophoroside (
) check: If the linkage were
, the C-2" of the inner glucose would be shifted downfield (
~82 ppm).

2D NMR Correlations (HMBC)

This is the self-validating step.
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Figure 2: Key HMBC correlations establishing the C-7 attachment and the 1->6 sugar linkage.
Key Correlations:
e Aglycone-Sugar: Cross-peak between H-1" (inner anomeric) and C-7 (

~163 ppm).[1] This confirms the 7-O-glycoside.[1][4][5][6][7]

e Sugar-Sugar: Cross-peak between H-1" (outer anomeric) and C-6" (inner glucose
methylene).[1] This confirms the

linkage (Gentiobioside).[8]
e Methoxy Position: Cross-peak between OMe protons and C-6 (
~131 ppm). This distinguishes Patuletin (6-OMe) from other isomers.[1]

Chemical Validation (Hydrolysis)

To ensure the sugars are D-glucose and not enantiomers or isomers (like galactose), hydrolysis
is performed.

o Acid Hydrolysis: (2M HCI, 100°C, 1h).
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o Extract aglycone with EtOAc -> Analyze by HPLC vs Patuletin standard.[1]

o Neutralize aqueous layer -> Analyze sugars by TLC or GC-MS (after silylation) vs
Glucose/Galactose standards.

o Enzymatic Hydrolysis: (

-glucosidase).

o Stepwise hydrolysis can confirm the

-linkage.[1]

Data Summary Table

(ppm, DMSO- Key HMBC (
P -gm 3
osition (ppm)
) )
6-OMe 3.75 (s) 60.1 C-6
8 6.85 (s) 94.5 C-6, C-7, C-9, C-10
7 - 162.8 H-8, H-1"
5.15 (d,
1" (Inner) 100.2 c-7, C-3"
)
6" (Inner) 4.10 (m), 3.80 (m) 68.4 H-1"
4.65 (d,
1™ (Outer) 103.5 c-6"

)

Note: Chemical shifts are approximate and solvent-dependent.[1] The downfield shift of C-6"
(68.4 vs typical 61.0) is the diagnostic marker for 1->6 linkage.[1][9]

References

e Markham, K. R. (1982). Techniques of Flavonoid Identification. Academic Press.
e Agrawal, P. K. (1989). Carbon-13 NMR of Flavonoids. Elsevier.

© 2026 BenchChem. All rights reserved. 10/12 Tech Support


https://foodb.ca/compounds/FDB021682
https://foodb.ca/compounds/FDB021682
https://foodb.ca/compounds/FDB021682
https://foodb.ca/compounds/FDB021682
https://pubchem.ncbi.nlm.nih.gov/compound/Patuletin-3-_2_-apiosylgentiobioside
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of
Flavonoids. Springer-Verlag.[1] Link

o Faizi, S., & Naz, A. (2002). Jafrine, a novel sesquiterpene coumarin from Tagetes patula.
Planta Medica, 68(10), 913-915. (Context for Tagetes metabolites).

e Ferreres, F, et al. (2011). Characterization of C-glycosyl flavones O-glycosylated by liquid
chromatography-tandem mass spectrometry. Journal of Chromatography A, 1218(42), 7682-
7690. (Methodology for MS fragmentation of diglycosides). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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